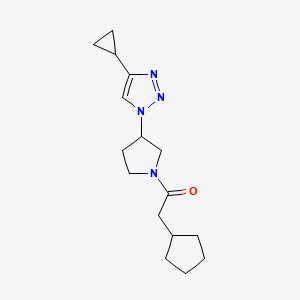

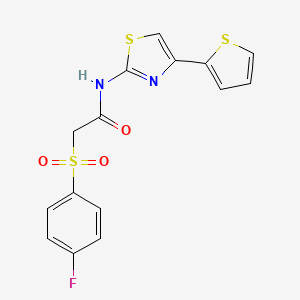

![molecular formula C21H20N6O B2588225 N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide CAS No. 903867-71-0](/img/structure/B2588225.png)

N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide” is a complex organic compound. It is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have attracted significant interest in medicinal chemistry due to their structural similarity to purines . They have been reported to exhibit a wide array of biological activities, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .

Synthesis Analysis

The synthesis of new pyrazolo[3,4-d]pyrimidine derivatives has been described using readily available starting materials . A one-pot multi-component cyclocondensation reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, which served as a new starting material for all new compounds in this research .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, featuring a pyrazolo[3,4-d]pyrimidine core . This core is a common heterocycle nucleus used in the design of many pharmaceutical compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” likely involve multi-component cyclocondensation reactions . These reactions are known for their high atom economy and wide application in combinatorial chemistry and diversity-oriented synthesis .

Scientific Research Applications

Anticancer Activity

A significant body of research has been dedicated to exploring the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide. Studies have shown that these compounds exhibit inhibitory activity against various cancer cell lines. For instance, a study by Al-Sanea et al. (2020) demonstrated that certain derivatives exhibited appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of these compounds as anticancer agents (Al-Sanea et al., 2020). Furthermore, El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives that were evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7, with some derivatives showing mild to moderate activity (El-Morsy et al., 2017).

Antimicrobial Activity

Research has also been conducted on the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives. A study by El-sayed et al. (2017) reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds that showed moderate to outstanding antimicrobial activity against various strains of bacteria and fungi, suggesting their potential as antimicrobial agents (El-sayed et al., 2017).

Antioxidant Activity

In addition to their anticancer and antimicrobial properties, some pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antioxidant activity. Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives, which showed significant antioxidant activity in vitro, highlighting the chemical versatility and potential therapeutic applications of these compounds (Chkirate et al., 2019).

Molecular Docking and Computational Studies

Computational studies have also played a crucial role in understanding the interactions and potential applications of pyrazolo[3,4-d]pyrimidine derivatives. Shukla and Yadava (2020) conducted a speculative analysis on the electronic structure, IR assignments, and molecular docking of a derivative, providing insights into its anti-amoebic potential and interactions with biological targets, emphasizing the role of computational chemistry in drug discovery (Shukla & Yadava, 2020).

Mechanism of Action

Target of Action

Similar compounds have been known to target tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular growth, differentiation, and metabolism.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit the activity of their targets through numerous hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been known to affect pathways related to cell growth and differentiation, given their interaction with tyrosine kinases .

Result of Action

Similar compounds have been known to inhibit cell growth and differentiation, suggesting potential anti-cancer properties .

Future Directions

The future directions for “N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Given their wide range of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

properties

IUPAC Name |

N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O/c1-14-3-5-16(6-4-14)12-27-21-19(11-24-27)20(22-13-23-21)26-18-9-7-17(8-10-18)25-15(2)28/h3-11,13H,12H2,1-2H3,(H,25,28)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZQGYYOCNIXTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

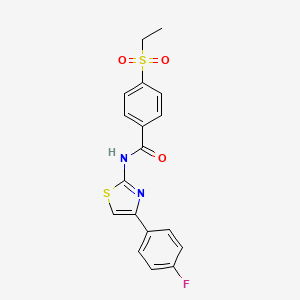

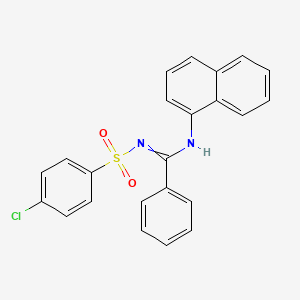

![(E)-ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2588143.png)

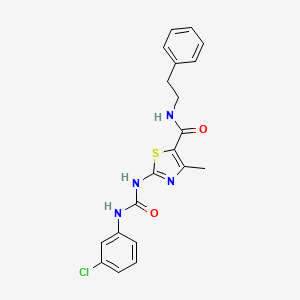

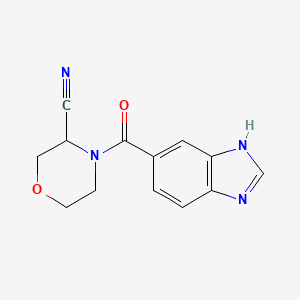

![N-(2-ethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2588148.png)

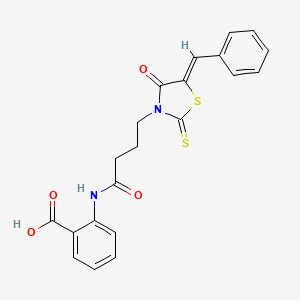

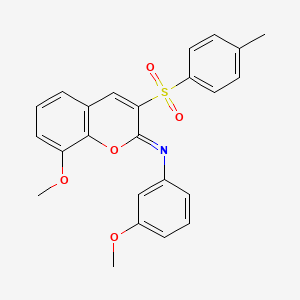

![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2588154.png)

![6-Methylsulfonyl-N-[[(1R,2R)-2-pyridin-3-ylcyclopropyl]methyl]pyridine-3-carboxamide](/img/structure/B2588155.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2588158.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2588163.png)